N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
Overview
Description
“N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide” is a chemical compound with the CAS Number: 1020054-02-7. Its molecular weight is 283.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel aromatic polyimides using diamines, including derivatives similar to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, have been reported. These polyimides exhibit solubility in organic solvents and have significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacity and maximum degradation temperatures indicate their potential for high-performance materials in various industrial applications (Butt et al., 2005).
DNA Repair
Studies have shown that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is used to explore the role of the polymer in DNA repair processes. It demonstrates that while 3-aminobenzamide can influence DNA break frequencies and repair replication, its effects are complicated by nonspecific effects at commonly used concentrations, raising questions about its specific regulatory role in DNA repair (Cleaver et al., 1985).
Anticonvulsant Activity
A series of 4-aminobenzamides, structurally related to this compound, have been evaluated for anticonvulsant effects. These compounds showed potential in treating seizures, with some derivatives demonstrating high protective indexes, suggesting their potential in developing new anticonvulsant drugs (Clark et al., 1984).
Cancer Therapy
Novel N-acylhydrazone derivatives designed from the structure of trichostatin A have shown potent inhibition of histone deacetylase (HDAC) 6/8, suggesting their potential as molecular therapies for cancer. These compounds, structurally related to this compound, indicate the relevance of such derivatives in designing cancer therapeutic agents (Rodrigues et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFJUSNHFDHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.